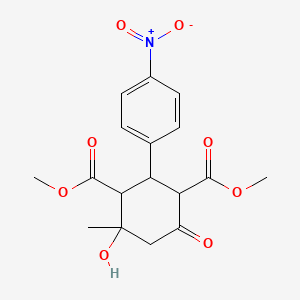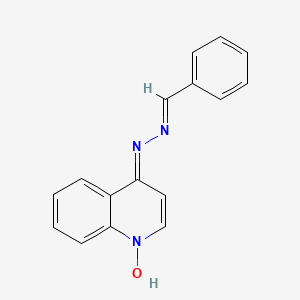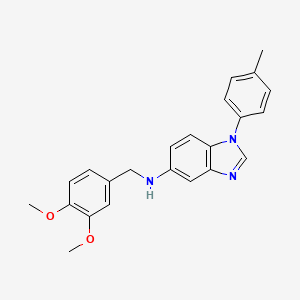![molecular formula C20H23BrN2O3S B4999497 N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-cyclopentylglycinamide](/img/structure/B4999497.png)
N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-cyclopentylglycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-cyclopentylglycinamide, also known as BGC20-1530, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. BGC20-1530 is a small molecule inhibitor of the protein-protein interaction between the transcription factor, STAT3, and its upstream activator, JAK2. This interaction is implicated in several types of cancer, making BGC20-1530 a promising candidate for cancer treatment.
Wirkmechanismus
N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-cyclopentylglycinamide inhibits the protein-protein interaction between STAT3 and JAK2. This interaction is required for the activation of STAT3, which promotes cell growth, survival, and immune evasion in cancer cells. By blocking this interaction, this compound prevents the activation of STAT3 and inhibits the growth and survival of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical studies. In addition to inhibiting the STAT3 signaling pathway, this compound also induces apoptosis (programmed cell death) in cancer cells and suppresses the expression of genes involved in cell cycle progression and angiogenesis. This compound has also been shown to enhance the anti-tumor immune response by increasing the infiltration of immune cells into the tumor microenvironment.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-cyclopentylglycinamide is its specificity for the STAT3 signaling pathway. This specificity reduces the potential for off-target effects and toxicity. However, this compound has limited solubility in water, which can make it difficult to administer in vivo. Additionally, the pharmacokinetics of this compound have not been fully characterized, which may limit its clinical translation.
Zukünftige Richtungen
Several future directions for the study of N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-cyclopentylglycinamide are possible. One direction is to optimize the pharmacokinetics of this compound to improve its efficacy and reduce potential toxicity. Another direction is to investigate the combination of this compound with other therapies, such as chemotherapy or immunotherapy, to enhance its anti-tumor effects. Additionally, further preclinical studies are needed to determine the safety and efficacy of this compound in different types of cancer.
Synthesemethoden
The synthesis of N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-cyclopentylglycinamide has been described in the literature. The compound is synthesized in a multi-step process, starting with the reaction of N-cyclopentylglycine with benzyl bromide to form N-benzyl-N-cyclopentylglycine. This intermediate is then reacted with 4-bromobenzenesulfonyl chloride to form N-benzyl-N-[(4-bromophenyl)sulfonyl]-N-cyclopentylglycine. Finally, the benzyl group is removed using palladium on carbon to yield this compound.
Wissenschaftliche Forschungsanwendungen
N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-cyclopentylglycinamide has been studied extensively in preclinical models of cancer. In vitro studies have shown that this compound inhibits the growth and survival of cancer cells by blocking the STAT3 signaling pathway. In vivo studies have demonstrated that this compound reduces tumor growth and metastasis in mouse models of breast cancer, lung cancer, and melanoma.
Eigenschaften
IUPAC Name |
2-[benzyl-(4-bromophenyl)sulfonylamino]-N-cyclopentylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrN2O3S/c21-17-10-12-19(13-11-17)27(25,26)23(14-16-6-2-1-3-7-16)15-20(24)22-18-8-4-5-9-18/h1-3,6-7,10-13,18H,4-5,8-9,14-15H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNERLSCTOQXNNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-acetylphenyl)-2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]butanamide](/img/structure/B4999417.png)
![4-ethoxy-3-nitro-N-({[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4999426.png)

![5-{4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4999434.png)
![phenyl [(4-phenyltetrahydro-2H-pyran-4-yl)methyl]carbamate](/img/structure/B4999445.png)


![ethyl 4-(2-phenylethyl)-1-{[3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}-4-piperidinecarboxylate](/img/structure/B4999477.png)
![1-(tert-butylamino)-3-[(3,3,5-trimethylcyclohexyl)oxy]-2-propanol hydrochloride](/img/structure/B4999481.png)
![2-[4-(4-tert-butylbenzoyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B4999489.png)
![8-methoxy-4-methyl-2-{[1-methyl-2-(4-morpholinyl)-2-oxoethyl]thio}quinoline](/img/structure/B4999503.png)
![N~2~-{[3-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-L-leucinamide](/img/structure/B4999514.png)

![dimethyl 2-{[3-(benzylsulfonyl)propanoyl]amino}terephthalate](/img/structure/B4999531.png)